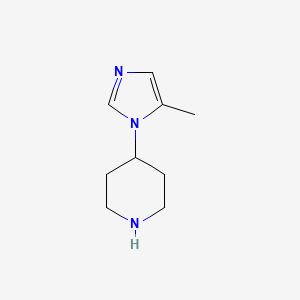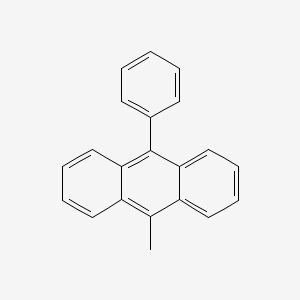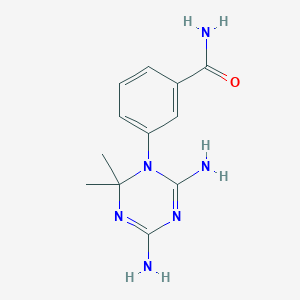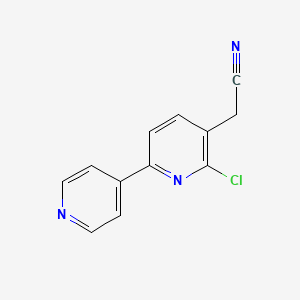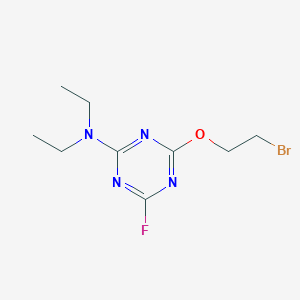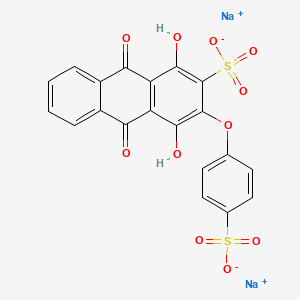
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is a complex organic compound with the molecular formula C20H10Na2O11S2 and a molecular weight of 536.40 g/mol. This compound is known for its unique structural features, which include anthracene and sulfonate groups, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.
Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.
Industry: It is used in the dyeing of cellulose materials such as paper and fibers.
Wirkmechanismus
The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.
Vergleich Mit ähnlichen Verbindungen
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is unique due to its specific combination of anthracene and sulfonate groups. Similar compounds include:
Alizarin Red S:
Nuclear Fast Red: Another sulfonated anthracene derivative used in histological staining.
These compounds have overlapping applications but differ in their specific chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
94094-64-1 |
|---|---|
Molekularformel |
C20H10Na2O11S2 |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
JBQQJBHUQSTJND-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




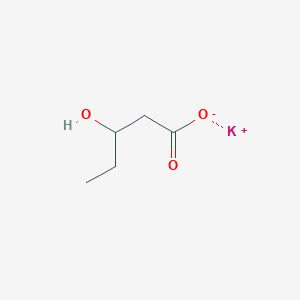

![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)

